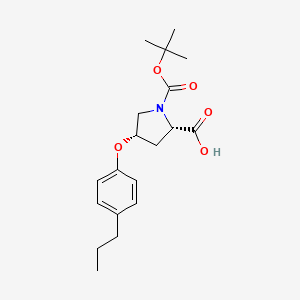

Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the synthesis of “3-[(2-methoxyethoxy)methyl]aniline” has been documented . Another related compound, “poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene)”, has been synthesized for mixed ionic electronic conductivity . A detailed synthesis route for “2,5-dibromo-3-(2-methoxyethoxy)methyl)thiophene” has also been reported .Wissenschaftliche Forschungsanwendungen

Unusual Chemical Reactions

- A study discovered an abnormal reaction product when methyl (E)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate reacted with the enolate of ethyl 3-hydroxybutanoate, yielding a complex pyrrolidine dicarboxylate compound (Valiullina et al., 2017).

Potential in Cancer Treatment

- Research focusing on histone deacetylase (HDAC) inhibition, important in cancer treatment, involved modifying the structure of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate. This resulted in compounds showing promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).

Synthesis of Pyrimidine Derivatives

- A study described the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which were converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These pyrimidine derivatives have potential biological activities (Berzosa et al., 2011).

Synthesis of Novel Metal Complexes

- Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed anti-tumor activities, particularly against human colorectal carcinoma cells. These complexes did not show inhibitory action on normal cells, suggesting a targeted approach for colon cancer therapy (Aboelmagd et al., 2021).

Application in Fragrances

- Branched esters like methyl 2,2-dimethylpropanoate have significantly lower odor thresholds than their straight-chain counterparts, indicating their potential use in fragrances (Takeoka et al., 1995).

Use in Li-ion Batteries

- A novel fire-retardant, dimethyl(2-methoxyethoxy)methylphosphonate, was evaluated as a high safety electrolyte solvent for lithium-ion batteries. It demonstrated good thermal stability, high conductivity, and a wide electrochemical stability window (Wu et al., 2009).

Zukünftige Richtungen

The future directions for the study of “Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications and risks .

Eigenschaften

IUPAC Name |

methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,8(10)12-4)7-13-6-5-11-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVBRVVKJUAGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCCOC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)

![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)

![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)

![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)

![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)

![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)

![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)

![4-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397708.png)